6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Overview
Description
6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-mercapto-6-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is 487.19296297 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition
Pyrimidine derivatives have been studied extensively for their potential as enzyme inhibitors, particularly targeting dihydrofolic reductase. Research by Baker, Lourens, and Jordaan (1967) highlights the synthesis of pyrimidine compounds with modifications at specific positions to enhance binding to dihydrofolic reductase, aiming to design active-site-directed irreversible inhibitors. These modifications are critical for developing drugs targeting cancer and bacterial infections, showcasing the compound's application in creating more effective therapeutic agents B. R. Baker, G. Lourens, J. Jordaan, 1967.
Anti-Inflammatory and Analgesic Agents
Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from pyrimidine, demonstrating significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on cyclooxygenase-2 (COX-2), with notable potential as COX-1/COX-2 inhibitors. This research underscores the compound's relevance in developing new therapeutic agents for treating inflammation and pain, highlighting its application in pharmaceutical research A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020.
Molecular Interactions and Structural Analysis
The study of 2-mercapto substituted pyrimidines' acoustical properties by Bodke, Binani, and Joat (2014) in various concentrations and mixtures provides insights into their structural and molecular interactions. This research is vital for understanding the compound's behavior in different environments, contributing to its potential applications in materials science and drug formulation P. S. Bodke, S. Binani, R. V. Joat, 2014.
Synthesis of Heterocyclic Compounds
Bhuva, Gothalia, Singala, Talpara, Faldu, and Shah (2014) explored the Biginelli reaction for synthesizing a series of 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide derivatives. This research highlights the compound's versatility in synthesizing a wide range of heterocyclic compounds, which are crucial in developing new drugs and materials with specific chemical properties Nayan H. Bhuva et al., 2014.
Properties
IUPAC Name |
4-(3-methoxy-4-propoxyphenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-4-16-34-22-15-12-20(17-23(22)33-3)26-24(27(32)29-21-13-10-18(2)11-14-21)25(30-28(35)31-26)19-8-6-5-7-9-19/h5-15,17,26H,4,16H2,1-3H3,(H,29,32)(H2,30,31,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFORIFKKTRKRMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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